molecular formula C15H12O2 B1616765 Phenyl cinnamate CAS No. 2757-04-2

Phenyl cinnamate

Cat. No.: B1616765
CAS No.: 2757-04-2
M. Wt: 224.25 g/mol
InChI Key: NBFNGRDFKUJVIN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl cinnamate, with the molecular formula C15H12O2 and a molecular weight of 224.26 g/mol, is a cinnamate ester compound of interest in scientific research . It is characterized as a white to light yellow crystalline solid with a melting point range of 74.0 to 78.0 °C . This high-purity compound (>98.0%) is provided as the (E)-isomer (CAS 25695-77-6), a detail confirmed by its structure and specifications . As a derivative of cinnamic acid, this compound serves as a valuable building block in organic synthesis and chemical process research. Literature indicates its use in reaction thermochemistry studies, such as investigations into the enthalpy of hydrogenation reactions in the liquid phase . In the field of fragrance and flavor research, this compound and its structural analogs are studied for their properties as potential fragrance ingredients or fixatives, helping to understand structure-activity relationships and the stability of aromatic compounds . Researchers utilize this ester to explore its physical and chemical characteristics, including its absorption profile, with a maximum wavelength observed at approximately 285 nm in methanol . For laboratory safety and integrity, this product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures and personal protective equipment (PPE) should always be employed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNGRDFKUJVIN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2757-04-2
Record name Phenyl cinnamate
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Record name Phenyl cinnamate
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Reaction with Diazo Compounds and Metal Catalysis

A prevalent method for the cyclopropanation of α,β-unsaturated esters, such as phenyl cinnamate (B1238496), involves the use of diazo compounds, with diazomethane being the simplest example. masterorganicchemistry.comlibretexts.org The reaction can be initiated photochemically, thermally, or through the use of a transition metal catalyst. masterorganicchemistry.comwikipedia.org Metal-catalyzed cyclopropanations are often preferred due to their milder reaction conditions and improved control over selectivity. wikipedia.org

In this process, a metal carbenoid intermediate is generated from the reaction of a diazo compound with a transition metal salt. wikipedia.org This intermediate then reacts with the alkene of the cinnamate ester to form the cyclopropane ring in a concerted fashion. wikipedia.org Common catalysts for this transformation include complexes of rhodium, copper, and palladium. wikipedia.orgresearchgate.net For example, rhodium carboxylate complexes are frequently employed for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org

The general reaction scheme for the metal-catalyzed cyclopropanation of an alkene is as follows:

Attack of the diazo compound on the metal center. wikipedia.org

Formation of a zwitterionic metal alkyl complex. wikipedia.org

Expulsion of nitrogen gas to yield a metal carbene intermediate. wikipedia.org

Concerted addition of the metal carbene to the olefin to form the cyclopropane ring. wikipedia.org

This method is applicable to a broad range of olefins, including electron-poor alkenes like cinnamate esters. wikipedia.org

The Simmons Smith Reaction

The Simmons-Smith reaction provides a reliable and stereospecific method for the cyclopropanation of alkenes, including derivatives of cinnamic acid. wikipedia.orgnrochemistry.com This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. wikipedia.orgwikipedia.org The active reagent is believed to be iodomethylzinc iodide (ICH₂ZnI). wikipedia.org

The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the double bond from the same face, resulting in syn-addition. wikipedia.orgnrochemistry.com This stereospecificity ensures that the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org An important aspect of the Simmons-Smith reaction is its tolerance to various functional groups, making it suitable for complex molecules. nrochemistry.com

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden its applicability. The Furukawa modification, for instance, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can lead to improved yields for certain substrates. wikipedia.org

A study on the Simmons-Smith reaction noted that for cinnamate (B1238496) esters, the phenyl group and the ester carbonyl oxygen can influence the reactivity of the alkene double bond. kyoto-u.ac.jp The fully conjugated system of cinnamate may affect the coordination of the zinc reagent to the double bond. kyoto-u.ac.jp

Samarium Promoted Cyclopropanation

Photochemical Reaction Mechanisms

The absorption of ultraviolet (UV) light can induce significant transformations in phenyl cinnamate and its derivatives. These photochemical reactions are of interest for their applications in materials science, including the development of photoresponsive materials.

[2+2] Cycloaddition Reactions in the Solid State

In the crystalline form, this compound and related compounds can undergo a [2+2] cycloaddition reaction upon irradiation with UV light. nih.gov This reaction involves the joining of two carbon-carbon double bonds from adjacent molecules to form a four-membered cyclobutane (B1203170) ring. nih.govresearchgate.net The efficiency and selectivity of this reaction are highly dependent on the molecular arrangement within the crystal lattice. nih.govacs.org According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur in the solid state, the reactive double bonds of neighboring molecules must be parallel and within a certain proximity, typically less than 4.2 Å. acs.orgrsc.orgacs.org

The crystal packing of cinnamic acid derivatives can be influenced by various intermolecular interactions, which in turn steer the molecules into an arrangement suitable for [2+2] cycloaddition. nih.gov For instance, halogen-substituted this compound derivatives have been studied to understand how intermolecular interactions affect their [2+2] cycloaddition reactivity. researchgate.net

The photodimerization of this compound derivatives in the solid state can exhibit high stereospecificity, meaning that the spatial arrangement of atoms in the product is directly determined by the arrangement of the reactant molecules in the crystal. researchgate.netacs.org The crystal structure essentially acts as a template, guiding the reaction to form a specific stereoisomer of the cyclobutane product. researchgate.net

The stereochemical outcome is governed by the symmetry relationship between the reactant molecules in the crystal lattice. acs.org For example, cinnamic acid itself can exist in different polymorphic forms (α, β, and γ), each with a distinct crystal packing that leads to different photodimerization products or a lack of reactivity. acs.org The α-form, with a head-to-tail arrangement of molecules, yields α-truxillic acid, while the β-form, with a head-to-head arrangement, produces β-truxinic acid. acs.orgacs.org This principle of topochemical control allows for the synthesis of specific cyclobutane derivatives that are often difficult to obtain through conventional solution-phase chemistry. researchgate.net

The significant change in molecular geometry that accompanies the [2+2] photodimerization in the solid state can induce mechanical effects in the crystal. researchgate.netrsc.org This phenomenon, known as photomechanical behavior, can manifest as bending, twisting, splitting, or even jumping of the crystals upon light exposure. researchgate.netrsc.org The strain generated within the crystal lattice by the formation of the bulkier cyclobutane dimer from two monomer units is the driving force for this macroscopic motion. rsc.org

The photomechanical response is directly linked to the progress of the photodimerization reaction. researchgate.net For instance, in crystals of certain butadiene derivatives, which are structurally related to cinnamates, the substantial change in molecular volume upon dimerization leads to robust photosalient behavior, including splitting and hopping. rsc.org The study of halogen-substituted this compound derivatives has also provided insights into designing photomechanical molecular crystalline materials. researchgate.net

Photocrosslinking in Polymeric Systems

When the cinnamate moiety is incorporated into a polymer, either as a pendant group or within the main chain, it can act as a photosensitive group, enabling the photocrosslinking of the polymer. frontiersin.orgnanoient.org Upon irradiation with UV light, typically at wavelengths longer than 260 nm, the cinnamate groups undergo [2+2] cycloaddition reactions, forming covalent bonds between polymer chains. frontiersin.orgrsc.org This process transforms a soluble and fusible polymer into an insoluble and infusible network.

This photocrosslinking is a key technology in the production of photoresists and other light-patternable materials. nanoient.org The mechanism is based on the formation of cyclobutane adducts between the cinnamate groups on different polymer chains. kpi.ua One of the unique features of cinnamate photocrosslinking is its potential for reversibility; irradiation at shorter wavelengths (less than 260 nm) can induce photocleavage of the cyclobutane rings, breaking the crosslinks. frontiersin.org

The efficiency of photocrosslinking can be influenced by several factors, including the structure of the polymer backbone, the concentration of cinnamate groups, and the presence of sensitizers. nanoient.org In the bulk state, [2+2] photocycloaddition is a dominant process, leading to crosslinking. kpi.ua

Polymerization Mechanisms

This compound and its derivatives can also be involved in polymerization reactions through mechanisms other than photochemical cycloaddition.

Radical Polymerization of Cinnamate Monomers

Cinnamate monomers, including this compound, can undergo radical polymerization, a process where a polymer chain grows by the successive addition of monomer units initiated by a radical species. nih.govwikipedia.org However, cinnamic monomers generally exhibit low reactivity in radical homopolymerization due to the steric hindrance from the 1,2-disubstituted structure of their double bond. nih.gov

Despite this, they can be effectively copolymerized with other vinyl monomers, such as methyl acrylate and styrene (B11656). nih.gov In these copolymerizations, the cinnamate monomers are incorporated into the polymer chain, and their rigid structure can significantly increase the glass transition temperature of the resulting copolymer. nih.gov

Studies on the regioselectivity of the radical copolymerization of methyl cinnamate have shown that the attacking radical (from monomers like methyl acrylate or styrene) predominantly adds to the vinyl carbon on the carbonyl side of the cinnamate. nih.gov The subsequent propagation of the cinnamate unit then proceeds mainly through the styrenic radical. nih.gov Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been successfully employed to synthesize copolymers with controlled molecular weights, narrow molecular weight distributions, and defined comonomer compositions. nih.gov

Photochemical Cross-linking in Cinnamate Polymers

The photochemical behavior of cinnamate groups, particularly in the form of this compound derivatives integrated into polymer backbones, is of significant scientific interest. The primary mechanism underlying the cross-linking of these polymers is a [2+2] photocycloaddition reaction. rsc.org This reaction occurs when the polymer is exposed to ultraviolet (UV) radiation, typically at wavelengths longer than 260 nm. specificpolymers.com

Upon irradiation, the alkene moieties of two adjacent cinnamate groups undergo a cycloaddition to form a cyclobutane ring. nih.govscribd.com This process creates a covalent bond, or cross-link, between the polymer chains, transforming the material from a soluble state to an insoluble, networked structure. scribd.com This transformation is the foundation for the use of poly(vinyl cinnamate) and related polymers as negative photoresists in photolithography. rsc.orgspecificpolymers.com

A key feature of this photochemical reaction is its reversibility. The cyclobutane rings formed can be cleaved by exposing the polymer to UV light of a shorter wavelength, typically less than 260 nm, which reverts the structure to its original uncured state. specificpolymers.comnih.gov This reversibility allows for the development of advanced materials like light-induced shape-memory polymers. rsc.orgspecificpolymers.com In such systems, a temporary shape can be fixed by cross-linking with light (>260 nm), and the original shape can be recovered by cleaving these cross-links with light (<260 nm). rsc.orgspecificpolymers.com

Research has also explored the influence of substituents on the efficiency of the cross-linking process. Halogen-substituted this compound derivatives have been synthesized and studied for their solid-state photoreactivity. acs.org Studies on these derivatives have shown that the [2+2] cycloaddition can proceed even in crystals where the intermolecular distance between the double bonds is greater than the 4.2 Å typically considered optimal by Schmidt's topochemical rules. acs.org For instance, in the crystal of IPCCl (iodophenyl 4-chlorocinnamate), cycloaddition occurred despite a double bond distance of 5.872 Å. acs.org The resulting photodimers are stereospecific, often yielding β-truxinic acid analogues as single diastereomers. nanoient.orgresearchgate.net The packing arrangement in these crystals, influenced by interactions such as halogen···H hydrogen bonds and π···π stacking, plays a crucial role in directing the outcome of the photoreaction. acs.org

Table 1: Summary of Photochemical Cross-linking in Cinnamate Polymers

Feature Description Wavelength Reference
Mechanism [2+2] Photocycloaddition > 260 nm rsc.orgnih.gov
Product Cyclobutane ring cross-links > 260 nm nih.govscribd.com
Reversibility Photocleavage of cyclobutane rings < 260 nm specificpolymers.comnih.gov
Application Negative photoresists, Shape-memory polymers > 260 nm (cross-link), < 260 nm (cleavage) rsc.orgspecificpolymers.comscribd.com
Substituent Effects Halogen substitution can facilitate cycloaddition even at larger intermolecular distances 365 nm (for studied derivatives) acs.orgacs.org

Hydroarylation and Cyclization Reactions

This compound and its derivatives can undergo intramolecular hydroarylation and cyclization reactions, most notably to form 4-aryl-3,4-dihydrocoumarin structures. chim.it This transformation is typically facilitated by an acid catalyst under solvent-free conditions or in an appropriate solvent. chim.itajouronline.com

The mechanism is proposed to be an intramolecular Friedel-Crafts-type cyclization of the this compound ester. chim.it Various acids have been investigated as catalysts, with Brønsted acids like p-toluenesulfonic acid (p-TSA) proving to be highly effective in promoting the reaction with good to excellent yields. chim.itajouronline.com The reaction involves the protonation of the carbonyl oxygen of the ester, which activates the molecule for electrophilic attack of the cinnamate's β-carbon onto the electron-rich phenyl ring of the ester group.

The electronic nature of substituents on the phenyl ring of the ester has a significant impact on the reaction's outcome. chim.it

Electron-donating groups (e.g., methyl) on the phenol-derived ring generally lead to the desired dihydrocoumarin (B191007) products in good yields. chim.itresearchgate.net

Electron-withdrawing groups (e.g., nitro) can deactivate the aromatic ring towards electrophilic attack, either preventing the reaction or diverting it to form other products. chim.itresearchgate.netresearchgate.net

Density Functional Theory (DFT) calculations have been used to investigate the energetics of this cyclization. researchgate.netresearchgate.netsciexplore.ir These studies confirm that the intramolecular cyclization is more energetically favorable for phenyl cinnamates bearing electron-donating substituents. For example, para-methyl this compound shows a greater electronic tendency to cyclize compared to its nitro-substituted counterpart. researchgate.netresearchgate.net

Table 2: Acid-Catalyzed Intramolecular Hydroarylation of Substituted Phenyl Cinnamates

Phenyl Ring Substituent Catalyst Product Yield Reference
3,5-dimethyl p-TSA 6,8-dimethyl-4-phenyl-3,4-dihydrocoumarin 93% chim.it
4-methyl p-TSA 6-methyl-4-phenyl-3,4-dihydrocoumarin 85% chim.it
4-methoxy p-TSA 6-methoxy-4-phenyl-3,4-dihydrocoumarin 91% chim.it
4-chloro p-TSA 6-chloro-4-phenyl-3,4-dihydrocoumarin 72% chim.it
4-nitro p-TSA No desired product 0% chim.it

Isomerization Studies (e.g., E-Z Isomerism Stability)

Photoisomerization from the stable E-isomer to the Z-isomer can be induced by exposure to UV light. taylorandfrancis.com This process is reversible, and a photostationary state containing a mixture of both isomers is typically reached under continuous irradiation. taylorandfrancis.com This isomerization has practical implications, for example, in the context of sunscreens, where the conversion to the Z-isomer can lead to a decrease in UV absorption efficiency. taylorandfrancis.com

Mechanistic studies, often using theoretical models like time-dependent density functional theory (TD-DFT), have been performed to elucidate the photoisomerization pathway. For methyl cinnamate, a close analogue, a primary route for the trans → cis isomerization upon UV excitation involves a multi-step process. The molecule is first excited to the ¹ππ* state, followed by an efficient internal conversion to a ¹nπ* state. From there, it undergoes intersystem crossing to the triplet manifold (T1, ³ππ*), from which it can relax back to the ground state (S0) as either the trans or cis isomer. rsc.org The efficiency of this pathway is highly sensitive to the position and electronic nature of substituents on the phenyl ring. rsc.org While direct synthesis often yields the E-isomer, specific catalytic methods have been developed to produce the thermodynamically less stable Z-cinnamates, such as the nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates. organic-chemistry.org

Table 3: Comparison of E and Z Isomers of Cinnamates

Property E-Isomer (trans) Z-Isomer (cis) Reference
Stability More stable, lower energy Less stable, higher energy mdpi.com
Geometry Planar Non-planar mdpi.com
λ_max ~310 nm ~312 nm taylorandfrancis.com
Molar Absorption Coefficient (ε) High (~19,500 dm³mol⁻¹cm⁻¹) Lower (~10,000 dm³mol⁻¹cm⁻¹) taylorandfrancis.com
Formation Predominant in synthesis Formed upon UV irradiation of E-isomer mdpi.comtaylorandfrancis.com

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of this compound, offering a non-destructive means to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide specific chemical shifts (δ) that correspond to the unique electronic environments of the hydrogen and carbon atoms within the molecule. conicet.gov.ar

In ¹H NMR analysis of this compound, the protons of the vinyl group and the aromatic rings are readily identifiable. vulcanchem.com Studies have reported the characteristic signals for these protons, which are crucial for confirming the compound's structure. vulcanchem.com Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for the unambiguous assignment of all carbons in the this compound molecule. rsc.org

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, have been employed to predict the ¹H and ¹³C NMR chemical shifts. conicet.gov.ar These theoretical values are often compared with experimental data to confirm the structural assignments and to understand the conformational preferences of the molecule in solution. conicet.gov.ar Research has indicated that the experimental spectra of this compound are often a superposition of the spectra of its most stable conformers. conicet.gov.ar

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ) in ppm Assignment
¹H 7.72 (d, J = 16.0 Hz) Vinylic proton
¹H 7.48-7.46 (m) Aromatic protons
¹H 7.39-7.31 (m) Aromatic protons
¹H 6.47 (d, J = 16.0 Hz) Vinylic proton
¹³C 166.56 Carbonyl carbon
¹³C 144.99 Vinylic carbon
¹³C 135.94 Aromatic carbon
¹³C 134.19 Aromatic carbon
¹³C 130.18 Aromatic carbon
¹³C 128.73 Aromatic carbon
¹³C 128.44 Aromatic carbon
¹³C 128.13 Aromatic carbon
¹³C 128.09 Aromatic carbon
¹³C 127.95 Aromatic carbon
¹³C 117.73 Vinylic carbon

Data sourced from a study using a 400 MHz NMR spectrometer with CDCl₃ as the solvent. rsc.org

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key absorption bands for this compound include a strong peak for the ester carbonyl (C=O) stretch and another for the carbon-carbon double bond (C=C) of the vinyl group. cdnsciencepub.com The presence of both S-cis and S-trans conformers of this compound can be indicated by the appearance of two distinct bands in the carbonyl region of the spectrum. cdnsciencepub.com For instance, bands at 1728 cm⁻¹ and 1690 cm⁻¹ have been attributed to the S-cis and S-trans conformers, respectively. cdnsciencepub.com The ethylenic stretching vibration is also a key diagnostic feature in the IR spectrum. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Absorption Frequency (cm⁻¹) **
C=O (ester) Stretch (S-cis conformer) 1728
C=O (ester) Stretch (S-trans conformer) 1690
C=C (vinyl) Stretch ~1630
C-H (aromatic) Stretch 3023-3004
C=C (aromatic) Stretch 1513-1465

Data compiled from various spectroscopic studies. cdnsciencepub.commdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure.

The UV-Vis spectrum of this compound typically shows strong absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the conjugated system of the aromatic rings and the vinyl group. mdpi.com The maximum absorption wavelength (λmax) is a key parameter obtained from the UV-Vis spectrum. For this compound, a λmax around 270-280 nm is commonly reported. vulcanchem.commdpi.com The position and intensity of these absorption bands can be influenced by the solvent and the specific conformation of the molecule.

Table 3: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Electronic Transition
Not specified 270 π→π*
Ethanol (B145695) 280 π→π*

Data compiled from spectroscopic analyses. vulcanchem.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of this compound. measurlabs.com HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. measurlabs.comresearchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, and its high-resolution measurement confirms the molecular formula C₁₅H₁₂O₂. nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragments include those corresponding to the cinnamoyl and phenyl groups. High-resolution mass spectrometers, such as Orbitrap and QTOF analyzers, are increasingly used to resolve complex mixtures and provide highly accurate mass measurements, which is particularly useful in the analysis of fragrance allergens like this compound. researchgate.net

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 225.0859 Not explicitly found in search results

Theoretical m/z calculated for C₁₅H₁₃O₂⁺.

X-ray Crystallography and Solid-State Characterization

While spectroscopic methods provide information about the molecule in solution or gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. For this compound and its derivatives, this technique has been used to elucidate the molecular conformation and the packing of molecules within the crystal lattice. researchgate.net

Studies on halogen-substituted this compound derivatives have utilized single-crystal X-ray diffraction to understand their stereospecificity and photomechanical behaviors. researchgate.net The crystal structure reveals important details about intermolecular interactions, such as C=O···H interactions, which can influence the reactivity of the molecule in the solid state, for instance, by inhibiting [2+2] cycloaddition reactions. researchgate.net The Crystallography Open Database contains entries for this compound, providing detailed crystallographic data. nih.gov

Synthesis and Manufacturing Processes

The synthesis of phenyl cinnamate (B1238496) can be achieved through several laboratory-scale methods.

A common and well-established laboratory method involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride. This intermediate is then reacted with phenol (B47542) to yield phenyl cinnamate. orgsyn.org This process is often followed by distillation under reduced pressure and recrystallization from ethanol (B145695) to purify the product. orgsyn.org

Other reported methods for preparing this compound and other phenolic esters include:

Heating the acid and phenol with phosphorus oxychloride. orgsyn.org

Heating the acid anhydride (B1165640) and phenol with a dehydrating agent like fused zinc chloride or anhydrous sodium acetate. orgsyn.org

A more recent, "green" approach involves the direct esterification of cinnamic acid and phenol using a Mo-Keggin heteropoly acid as a reusable catalyst. unlp.edu.ar

Another method involves the reaction of cinnamoyl chloride with phenylboronic acid in the presence of an oxidizing agent. beilstein-journals.org

Theoretical and Computational Studies of Phenyl Cinnamate Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of phenyl cinnamate (B1238496) systems. These methods allow for the detailed examination of molecular characteristics that can be challenging to probe experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. nih.gov It has been successfully applied to phenyl cinnamate and its derivatives to predict a variety of properties. epstem.netresearchgate.netresearchgate.net The B3LYP hybrid functional is a popular choice within DFT for these types of calculations. epstem.netresearchgate.netconicet.gov.ar

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. epstem.netresearchgate.netresearchgate.net For this compound and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.netconicet.gov.ar

Theoretical calculations have shown that the C-C bond lengths within the benzene (B151609) rings of this compound derivatives exhibit partial double bond character. epstem.netresearchgate.net For instance, in a substituted this compound, the calculated C-C bond lengths in the phenyl ring are intermediate between the typical single bond length of 1.54 Å (as in ethane) and the double bond length of 1.34 Å (as in ethylene). epstem.netresearchgate.net This finding is consistent with experimental data. epstem.netresearchgate.net Furthermore, theoretical calculations have been used to compare the stability of different isomers, such as the E- and Z-isomers of certain derivatives, with the E-isomer often being found to be more stable and planar. mdpi.com

Table 1: Selected Theoretical Bond Lengths of a this compound Derivative

Bond Calculated Length (Å) (B3LYP)
C-C (benzene ring avg.) ~1.39
C=C (vinyl) ~1.34
C-O (ester) ~1.37
C=O (ester) ~1.21

Note: These are representative values and can vary based on the specific derivative and computational method.

DFT is also a powerful tool for analyzing the electronic properties of molecules. researchgate.netekb.egniscpr.res.in This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. epstem.netresearchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and the energy required for electronic excitation. nih.govbiomedres.us A smaller gap generally indicates a more reactive molecule. nih.gov

Mulliken charge analysis, another output of DFT calculations, provides insight into the charge distribution within a molecule, indicating which atoms are electron-rich (negative charge) or electron-poor (positive charge). epstem.netresearchgate.netirjweb.com This information helps in understanding intermolecular interactions and reactive sites within the molecule. biomedres.usbiomedres.us In this compound systems, the oxygen atoms of the carbonyl group typically exhibit a negative Mulliken charge, indicating their role as electron donor atoms. niscpr.res.in

Table 2: Theoretical Electronic Properties of a this compound Derivative

Property Calculated Value (eV) (B3LYP)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 3.5 to 5.0

Note: These are representative values and can vary based on the specific derivative and computational method.

Theoretical vibrational frequency analysis using DFT allows for the prediction of infrared (IR) spectra. researchgate.netekb.eg By calculating the vibrational modes of a molecule, a theoretical IR spectrum can be generated and compared with experimental data. epstem.netresearchgate.netresearchgate.net This comparison aids in the assignment of specific absorption bands in the experimental spectrum to particular molecular vibrations. derpharmachemica.com For this compound derivatives, DFT calculations can predict the characteristic stretching frequencies of key functional groups, such as the C=O of the ester group and the C=C of the vinyl group. mdpi.comuzh.ch Theoretical calculations have shown good agreement with experimental IR spectra for these compounds. epstem.netresearchgate.net

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a this compound Derivative

Vibrational Mode Experimental Frequency Theoretical Frequency (B3LYP)
C=O Stretch ~1715 ~1695
C=C Stretch (vinyl) ~1640 ~1622
C-H Stretch (aromatic) ~3060 ~3062

Note: Theoretical frequencies are often scaled to better match experimental values. epstem.net

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netresearchgate.netconicet.gov.ar These predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to aid in the assignment of resonances and to provide a deeper understanding of the electronic environment of the nuclei. conicet.gov.arresearchgate.netresearchgate.net Studies on this compound have demonstrated a strong correlation between GIAO-calculated and experimental NMR chemical shifts. conicet.gov.ar The calculations can also help to elucidate the conformational preferences of the molecule in solution. conicet.gov.ar

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for Unsubstituted this compound

Carbon Atom Experimental Shift Theoretical Shift (GIAO/B3LYP)
Carbonyl C ~166 ~165
α-Carbon (vinyl) ~118 ~117
β-Carbon (vinyl) ~145 ~144

Note: Theoretical chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS). conicet.gov.ar

Composite Method Applications (e.g., G3(MP2)//B3LYP)

For higher accuracy in thermochemical calculations, composite methods such as the Gaussian-3 (G3) theory and its variants are employed. mdpi.comresearchgate.net The G3(MP2)//B3LYP method, for example, combines calculations at different levels of theory to achieve a more accurate prediction of properties like the gas-phase standard enthalpies of formation. mdpi.comresearchgate.netptb.de This method involves an initial geometry optimization using a lower level of theory (like B3LYP) followed by single-point energy calculations using more computationally expensive methods. mdpi.comresearchgate.net Such calculations have been applied to cinnamate derivatives to analyze their structural and energetic effects. mdpi.comresearchgate.netresearchgate.net

Standard Enthalpies of Formation Calculations

Table 1: Calculated Thermodynamic Properties for Cinnamate Derivatives

Compound Method Calculated Gas-Phase Standard Enthalpy of Formation (kJ·mol⁻¹) Reference
Ethyl (E)-cinnamate G3(MP2)//B3LYP -247.3 ± 2.5 mdpi.com
Enthalpy of Hydrogenation Analysis

The enthalpy of hydrogenation provides valuable information about the stability of unsaturated compounds. For this compound, the hydrogenation of the double bond in the propenoic acid moiety would yield phenyl 3-phenylpropanoate. The enthalpy change for this reaction can be determined experimentally or through calculations.

According to the NIST WebBook, the enthalpy of reaction (ΔrH°) for the hydrogenation of this compound is -345 kJ/mol. nist.gov This value corresponds to the reaction: H₂ + C₁₅H₁₂O₂ = C₁₅H₁₄O₂. nist.gov

A detailed analysis of the gas-phase enthalpy of hydrogenation for related compounds, such as ethyl (E)-cinnamate to ethyl hydrocinnamate, has been conducted. mdpi.comresearchgate.net The gas-phase hydrogenation enthalpy for this reaction at 298.15 K was calculated to be -114.1 ± 5.2 kJ·mol⁻¹ using Hess's Law, based on the experimental gas-phase standard molar enthalpies of formation of the reactant and product. mdpi.com This type of analysis helps in understanding the energetic profile and stability associated with the saturation of the carbon-carbon double bond in the cinnamate structure. mdpi.comresearchgate.netresearchgate.net

Table 2: Enthalpy of Hydrogenation for Cinnamate Derivatives

Compound Reaction Enthalpy of Hydrogenation (kJ·mol⁻¹) Method Reference
This compound H₂ + C₁₅H₁₂O₂ → C₁₅H₁₄O₂ -345 Chyd nist.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. For cinnamate derivatives, MD simulations have been employed to investigate the stability of protein-ligand complexes, which is crucial for understanding their biological activity. fortunejournals.comnih.gov

For instance, MD simulations have been used to validate the results of molecular docking studies by assessing the stability of the interaction between cinnamate derivatives and their target proteins. fortunejournals.comnih.gov These simulations can reveal important information about the conformational changes and binding modes of the ligands within the active site of a protein. researchgate.net In a study on cinnamates linked to imidazole/benzimidazole, a 100 ns MD simulation was performed to evaluate the dynamic stability of the protein-ligand complexes, confirming that the proposed compounds maintained their molecular interactions and structural integrity within the target protein. nih.gov Another study utilized MD simulations to explore the binding interactions between amide cinnamate derivatives and cancer-related proteins. japsonline.com

Structure-Activity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. researchgate.netnih.gov These models are widely used in drug discovery and materials science to predict the activity of new compounds and to understand the structural features that are important for a particular effect. conicet.gov.arnih.govmdpi.com

Several QSAR studies have been conducted on cinnamate derivatives to analyze their various biological activities, such as antifungal and antitubercular properties. researchgate.netconicet.gov.arnih.gov These studies typically involve the calculation of a large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) and the use of statistical methods like multiple linear regression to develop predictive models. researchgate.netconicet.gov.ar For example, a QSAR study on the fungicidal activities of 27 cinnamate derivatives led to models that could accurately predict the growth inhibition of certain fungi. researchgate.netconicet.gov.ar

Computational methods, particularly density functional theory (DFT), are extensively used to assess the effect of substituents on the reactivity and properties of this compound and related compounds. researchgate.net These studies provide insights into how different electron-donating or electron-withdrawing groups on the phenyl ring influence the electronic structure and, consequently, the chemical behavior of the molecule. unab.clnih.gov

A study on the hydroarylation of cinnamic acid with substituted phenols used DFT calculations to investigate the electronic energy changes during the conversion of substituted this compound esters to dihydrocoumarin (B191007) compounds. researchgate.net The results showed that the presence of an electron-donating group like a methyl group (CH₃) on the phenyl ring of this compound makes the intramolecular cyclization more favorable energetically compared to an electron-withdrawing group like a nitro group (NO₂). researchgate.net This was attributed to the greater electronic tendency of the para-methyl this compound to undergo the cyclization step. researchgate.net

In silico mechanistic studies employ computational tools to elucidate the detailed steps of chemical reactions. These studies are invaluable for understanding reaction pathways, identifying transition states, and explaining experimental observations at a molecular level.

For cinnamate derivatives, in silico studies, often in conjunction with experimental work, have been used to investigate their mechanisms of action as antimicrobial agents or enzyme inhibitors. mdpi.commdpi.com For example, molecular docking, a key component of in silico studies, has been used to explore the binding interactions between cinnamate derivatives and the active sites of target enzymes. japsonline.comjapsonline.com In one study, molecular docking revealed a significant correlation between the binding mode of amide cinnamate derivatives and their in vitro anti-cancer activity. japsonline.comjapsonline.com These computational approaches can help in identifying key amino acid residues involved in the interaction and guide the design of more potent inhibitors. japsonline.com

Advanced Applications in Materials Science

Liquid Crystalline Materials Development

The rigid, rod-like structure of cinnamate-based molecules allows them to form liquid crystal (LC) phases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. medcraveonline.com These materials are central to technologies like liquid crystal displays (LCDs) and optical switching devices. mdpi.com

Design and Characterization of Cinnamate-Based Liquid Crystals

The design of cinnamate-based liquid crystals often involves creating rod-shaped molecules that incorporate the phenyl cinnamate (B1238496) core. researchgate.nettandfonline.com Scientists synthesize homologous series of these compounds, typically by varying the length of flexible alkoxy chains at one or both ends of the rigid core. tandfonline.comresearcher.life This allows for systematic study of the structure-property relationships. tandfonline.com For instance, a series of materials based on chalcone (B49325) and cinnamate groups was designed to study how varying terminal alkoxy chains influences liquid crystalline properties. tandfonline.com Another approach involves creating non-symmetric systems, such as 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)phenyl cinnamate, to fine-tune mesomorphic behavior. mdpi.com

Characterization of these materials is crucial to understanding their phase behavior. The primary techniques used include:

Polarizing Optical Microscopy (POM): To visually identify the characteristic textures of different liquid crystal phases (e.g., nematic, smectic). medcraveonline.commdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC): To determine the transition temperatures and enthalpy changes between different phases (crystal, liquid crystal, isotropic liquid). mdpi.comresearchgate.net

X-ray Diffraction (XRD): To investigate the arrangement of molecules in the liquid crystalline state. researchgate.netresearcher.life

Spectroscopic Methods (FT-IR, NMR): To confirm the molecular structure of the synthesized compounds. researchgate.netresearcher.life

Research has demonstrated that even slight modifications to the molecular structure can lead to significant changes in the thermal properties and the type of mesophase formed. medcraveonline.com

**Table 1: Mesomorphic Properties of a Cinnamate-Based Liquid Crystal Series (In)***

CompoundAlkoxy Chain Length (n)TransitionTemperature (°C)
I6 6Cr → N118.9
N → I179.9
(SmA → N)(77.8)
I8 8Cr → N106.8
N → I173.5
(SmA → N)(74.5)
I16 16Cr → SmA83.9
SmA → N97.6
N → I132.8

*Data derived from a study on 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)this compound homologous series. mdpi.com Transitions in parentheses indicate a monotropic phase, observed only on cooling. medcraveonline.commdpi.com Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic.

Influence of Structural Modifications on Mesophase Behavior

The liquid crystalline properties of cinnamate-based materials are highly sensitive to their molecular architecture. Key structural modifications include the length of terminal alkoxy chains and the introduction of lateral substituents.

Terminal Alkoxy Chain Length: Increasing the length of the flexible alkoxy chain (n) significantly impacts mesophase stability. mdpi.comresearchgate.net In one study of chalcone-linked bis-cinnamate materials, compounds with shorter alkoxy chains displayed a nematic (N) mesophase, whereas those with longer chains exhibited both smectic C (SmC) and nematic phases. tandfonline.comresearcher.life For a series of cholesterol-based cinnamic acid derivatives, increasing the terminal chain length enhanced the thermal stability of the smectic mesophases. researchgate.net In another series, the thermal stability of the smectic A (SmA) phase was found to increase with chain length, while the stability of the nematic phase decreased. mdpi.com

Lateral Fluorine Substitution: The introduction of a lateral fluorine atom into the mesogenic core can profoundly alter the material's properties. This modification can lower melting points and influence the type and range of the mesophase. mdpi.com In a study of a laterally fluorinated this compound series, all synthesized compounds exhibited a nematic phase. mdpi.com The presence of the fluorine atom, combined with the terminal alkoxy chain, was shown to have a crucial impact on the molecule's total energy and physical parameters. mdpi.com

These findings demonstrate that targeted chemical modifications allow for precise control over the mesomorphic behavior, enabling the design of liquid crystals with specific properties for desired applications. medcraveonline.commdpi.com

Photoinduced Molecular Orientation in Cinnamate-Based Polymers for Liquid Crystal Alignment

A significant application of cinnamate-based materials is in the creation of alignment layers for liquid crystal displays. Thin films of polymers containing cinnamate side chains can be used to control the orientation of liquid crystal molecules without the need for mechanical rubbing. tandfonline.comresearchgate.net

This process relies on the photochemical reactions of the cinnamate group when exposed to linearly polarized ultraviolet (LPUV) light. tandfonline.comtandfonline.com Two primary photoreactions contribute to the alignment mechanism:

Trans-Cis Photoisomerization: The cinnamate groups aligned parallel to the UV polarization axis preferentially absorb light and isomerize from the trans to the cis form. This depletes chromophores in one direction, leading to a preferential orientation of the remaining trans isomers perpendicular to the polarization direction. tandfonline.comacs.org

[2+2] Photocycloaddition: Cinnamate moieties can undergo dimerization, forming cyclobutane (B1203170) rings. This reaction crosslinks the polymer chains. tandfonline.comacs.org

It is the photoisomerization that primarily governs the alignment of the liquid crystal molecules, similar to the mechanism in azobenzene-based systems. acs.org The photodimerization, or photocrosslinking, plays a crucial role in enhancing the thermal stability of this induced alignment. acs.org The resulting anisotropic polymer film then directs the alignment of a liquid crystal layer deposited on its surface through steric interactions. researchgate.net Studies on various phenyl-substituted cinnamate polymers have shown that the chemical structure of the chromophore influences the resulting liquid crystal alignment properties. tandfonline.com

Photopolymer and Photoresist Technology

The photocrosslinking ability of the cinnamate group, first discovered in poly(vinyl cinnamate), formed the basis for the first synthetic photopolymers. acs.orgspecificpolymers.com This chemistry is fundamental to photoresist technology, which is essential for manufacturing microelectronics and printing plates. google.com

Photosensitive Polymers Containing Cinnamate Moieties

Polymers featuring pendant cinnamate groups are a classic example of negative-type photoresists. specificpolymers.comresearchgate.net When a thin film of such a polymer is exposed to UV light, the cinnamate groups undergo a [2+2] cycloaddition reaction. specificpolymers.comnanoient.org This creates crosslinks between the polymer chains, rendering the exposed regions of the film insoluble in the developer solvent. nanoient.org The unexposed, still-soluble regions are then washed away, leaving a negative pattern of the original mask.

The photosensitivity and properties of these polymers can be tailored through chemical synthesis. For example, soluble polystyrene can be chemically modified to introduce pendant cinnamate ester groups. nanoient.org Researchers have also synthesized methacrylate-based polymers with pendant cinnamoyl groups and studied their photocrosslinking properties. nanoient.org The efficiency of the photocrosslinking can be enhanced by incorporating electron donor or acceptor groups at the para position of the phenyl ring of the cinnamic acid moiety. nanoient.org These polymers are valued for their high resolving power, good thermal stability, and strong resistance to solvents after exposure. nanoient.org

Polymer Nanocomposites for Photoresist Applications

To further enhance the performance of photoresists, nanoparticles can be incorporated into photosensitive polymer matrices to create polymer nanocomposites (PNCs). nanoient.orgnanoient.org PNCs are a class of materials where small quantities of nano-sized particles are used to reinforce a polymer, aiming to achieve superior properties such as improved thermal, mechanical, and flame-retardant characteristics. nanoient.orgnanoient.org

In the context of photoresist technology, incorporating nanoparticles into cinnamate-based photopolymers can lead to materials with enhanced properties. nanoient.org Polymer nanocomposites designed for photoresist applications exhibit shape-dependent properties due to the presence of photosensitive moieties. nanoient.org After photoirradiation and development, these materials show differential solubility, which is the fundamental principle of lithography. nanoient.orgnanoient.org The goal is to develop photoresists with high chemical resistance, better thermal stability, and good resolution capabilities that are compatible with existing semiconductor processing techniques. nanoient.org

Catalytic Materials and Chiral Catalysis

Cinnamate-containing polymers and complexes are emerging as promising precursors and components for novel catalytic materials, particularly in the realm of asymmetric synthesis.

Research has demonstrated the synthesis of polyacetylenes featuring cinnamate derivatives in their side chains, which show significant potential as chiral catalysts. rasayanjournal.co.inresearchgate.net The polymerization of monomers like (S)-N-(1-oxo-1-(prop-2-ynylamino)propan-2-yl) cinnamamide, often using a rhodium-based catalyst, yields polyacetylenes with high molecular weights, ranging from 5,800 to 8,160 g/mol . rasayanjournal.co.inresearchgate.net

A key finding is that these polymers can adopt stable, one-handed helical structures. rasayanjournal.co.in This helical conformation is induced by the optically active substituents and is evidenced by the large specific rotation values observed for the polymers in solution. rasayanjournal.co.in The formation of a stable, chiral helical structure is the primary reason these materials are considered promising for applications as chiral catalysts in asymmetric synthesis, where the defined three-dimensional structure can influence the stereochemical outcome of a reaction. rasayanjournal.co.inresearchgate.net Optically active helical polyacetylenes are of interest for their potential use as catalysts in asymmetric reactions and as chiral selectors. researchgate.net

Metal cinnamate complexes serve as effective precursors for the synthesis of functional nanomaterials through processes like thermolysis. researchgate.net In this method, a metal complex, such as copper(II) cinnamate or nickel(II) cinnamate, is heated, causing it to decompose and form metal-containing nanoparticles. researchgate.net For example, new metal chelate monomers based on nickel(II) cinnamate have been synthesized and characterized for their use in producing advanced functional polymers and nanomaterials. researchgate.net

While direct studies on copper cinnamate nanoparticles are specific, the principle is well-established with similar metal carboxylates. The thermolysis of copper carboxylate complexes has been used to prepare copper-containing nanocomposites. researchgate.net These resulting nanoparticles, which can have sizes up to 85 nm, have been investigated as effective anti-wear and anti-friction additives for industrial lubricating oils. researchgate.net The synthesis of nanomaterials from metal-organic precursors like copper cinnamate is a versatile and accessible method for creating materials with novel catalytic, tribological, and electronic properties. researchgate.netnih.govrsc.org

Biodegradable Material Integration

The unique chemical structure of this compound and its derivatives allows for their integration into biodegradable polymers to enhance their properties and introduce new functionalities.

One of the most innovative applications is the creation of photocrosslinkable biodegradable elastomers. nih.gov Researchers have developed poly(glycerol-co-sebacate)-cinnamate (PGS-CinA), a biodegradable polyester (B1180765) functionalized with pendant cinnamate groups. nih.gov This material can be cross-linked into a durable network via photodimerization using UV light, without requiring photoinitiators. nih.gov The resulting elastomer exhibits a Young's modulus between 50.5 and 152.1 kPa and has a projected in vitro degradation half-life of 90 to 140 days, making it highly suitable for applications in soft tissue engineering and as a material for temporary medical devices. nih.gov

Cinnamate esters also function as effective "green plasticizers" for widely used biodegradable polymers. preprints.orgmdpi.com For instance, ethyl (E)-cinnamate can be blended with polylactide (PLA) to improve its processability, ductility, and impact strength. preprints.orgmdpi.com Its molecular structure enhances the chain mobility and compatibility within the polymer matrix, offering a sustainable alternative to traditional petroleum-derived plasticizers. preprints.orgmdpi.com

Furthermore, cinnamate derivatives have been grafted onto natural polymers like starch to create novel biodegradable materials. rsc.org Starch-cinnamyl ethers have been synthesized and can be cast from a water-based solution to form transparent films. rsc.org Subsequent photocross-linking of the cinnamyl groups makes these films suitable for use as biodegradable packaging materials. rsc.org This approach of functionalizing biodegradable polymers like polyesters and polysaccharides with cinnamate groups is a promising strategy for developing advanced, sustainable materials. wiley-vch.dersc.org

Environmental Fate and Degradation of Phenyl Cinnamate and Its Derivatives

Biodegradation Pathways

The biodegradation of phenyl cinnamate (B1238496) is primarily initiated by the cleavage of its ester bond, yielding cinnamic acid and phenol (B47542). Subsequently, these intermediates are catabolized by various microorganisms.

Microbial Degradation Mechanisms (e.g., by Stenotrophomonas sp.)

Microbial degradation is a key process in the environmental breakdown of phenyl cinnamate. While direct microbial degradation studies on this compound are not extensively detailed, the metabolic pathways for its primary hydrolysis product, cinnamic acid, are well-documented. A notable example is the bacterium Stenotrophomonas sp. strain TRMK2, which has been isolated from agro-industrial waste and demonstrates the ability to utilize cinnamic acid as a sole source of carbon and energy. Current time information in Powiat rzeszowski, PL.nih.gov This strain can completely metabolize 5 mM of cinnamic acid within 18 hours of incubation. nih.gov

The degradation process by Stenotrophomonas sp. begins with the reduction of the aliphatic side chain of cinnamic acid to form 3-phenylpropionic acid. nih.gov This conversion is a critical initial step in the catabolic pathway. Following this, the bacterium hydroxylates the benzene (B151609) ring of 3-phenylpropionic acid. nih.gov Fungi such as Bjerkandera adusta and Schizophyllum commune are also known to convert phenylalanine into cinnamic acid, which is then further metabolized. nih.gov

Identification of Degradation Metabolites

The metabolic breakdown of cinnamic acid by Stenotrophomonas sp. TRMK2 results in a series of identifiable metabolites. Following the initial conversion of cinnamic acid to 3-phenylpropionic acid, the pathway proceeds through several subsequent intermediates. nih.gov

The identified degradation metabolites are:

3-Phenylpropionic acid : Formed by the reduction of the side chain of cinnamic acid. nih.gov

3-(4-Hydroxyphenyl) propionic acid : Results from the hydroxylation of the benzene nucleus of 3-phenylpropionic acid. nih.gov

4-Hydroxybenzoic acid : Formed from 3-(4-hydroxyphenyl) propionic acid. nih.gov

Protocatechuic acid : The terminal aromatic metabolite formed from the conversion of 4-hydroxybenzoic acid. nih.gov

This terminal metabolite, protocatechuic acid, subsequently undergoes ortho-cleavage, leading to the formation of β-carboxy cis, cis-muconic acid and its entry into the tricarboxylic acid (TCA) cycle. nih.govnih.gov The other initial hydrolysis product of this compound, phenol, is also subject to microbial degradation. In the environment, phenol is degraded by microbial activity to compounds such as carbon dioxide and methane. who.int

Table 1: Degradation Metabolites of Cinnamic Acid by Stenotrophomonas sp. TRMK2

MetaboliteFormation Step
3-Phenylpropionic acidReduction of cinnamic acid's aliphatic side chain. nih.gov
3-(4-Hydroxyphenyl) propionic acidHydroxylation of 3-phenylpropionic acid's benzene ring. nih.gov
4-Hydroxybenzoic acidConversion from 3-(4-hydroxyphenyl) propionic acid. nih.gov
Protocatechuic acidConversion from 4-hydroxybenzoic acid. nih.gov
β-carboxy cis, cis-muconic acidOrtho-cleavage of protocatechuic acid. nih.gov

Enzyme Involvement in Degradation Processes (e.g., Cinnamate Reductase)

The degradation of cinnamic acid by Stenotrophomonas sp. TRMK2 is facilitated by a series of specific enzymes. nih.gov The key enzymes and their roles in the catabolic pathway have been identified through cell-free extract assays. nih.gov

The primary enzymes involved are:

Cinnamate reductase : This enzyme catalyzes the initial reduction of the aliphatic side chain of cinnamic acid to form 3-phenylpropionic acid. nih.gov

3-phenylpropionic acid hydroxylase : This enzyme is responsible for the hydroxylation of 3-phenylpropionic acid to create 3-(4-hydroxyphenyl) propionic acid. nih.gov

p-hydroxybenzoic acid hydroxylase : This enzyme facilitates the conversion of 4-hydroxybenzoic acid to protocatechuic acid. nih.gov

Protocatechuate 3,4-dioxygenase : This is a key enzyme that catalyzes the cleavage of the terminal aromatic ring of protocatechuic acid. nih.gov

Enzyme assays have shown that while cinnamate reductase has lower activity, protocatechuate 3,4-dioxygenase exhibits high activity, indicating its crucial role in the final stages of aromatic ring breakdown. nih.gov

Abiotic Degradation Processes

In addition to biodegradation, this compound is subject to abiotic degradation processes, primarily phototransformation and hydrolysis, which contribute to its breakdown in the environment.

Phototransformation (Photolysis) in Environmental Compartments

This compound exhibits photochemical reactivity. Under UV irradiation, it can undergo several transformations. One of the principal photochemical pathways is a cis-trans isomerization of the double bond in the cinnamate moiety. sci-hub.se

Furthermore, as an aryl ester, this compound can undergo a photo-Fries rearrangement. sci-hub.sekpi.ua This reaction involves the homolytic cleavage of the carbonyl-oxygen bond, followed by the recombination of the resulting radical pair to form ortho- and para-hydroxy chalcones. kpi.ua Specifically, irradiation of this compound can lead to the formation of a 2'-hydroxy chalcone (B49325) derivative. sci-hub.se This photo-Fries product contributes to a new absorption tailing beyond 300 nm observed during photolysis. sci-hub.se The photolysis of other cinnamate esters, such as 1-naphthyl cinnamate, also yields photo-Fries rearrangement products like 2-cinnamoyl-1-naphthol. researchgate.net

Table 2: Phototransformation Reactions of this compound

ReactionProduct(s)Notes
cis-trans Isomerizationcis and trans isomers of this compoundA unimolecular reaction occurring in solution. sci-hub.se
Photo-Fries Rearrangement2'-hydroxy chalcone derivativeResults from the rearrangement of the aryl ester. sci-hub.se

Hydrolytic Degradation

This compound is susceptible to hydrolysis, a process that cleaves the ester bond to yield cinnamic acid and phenol. The rate of this degradation is sensitive to pH. Under neutral conditions (pH 7.4) at 25°C, this compound has a half-life of 48 hours. This degradation accelerates under alkaline conditions, with the half-life decreasing to 12 hours at pH 10. Current time information in Powiat rzeszowski, PL. This indicates that hydrolysis can be a significant degradation pathway, particularly in alkaline aquatic environments.

The hydrolysis of cinnamate esters can also be facilitated by alkali treatment, a method used in industrial processes to prepare cinnamic acid from its esters. lsrca.on.ca The resulting phenol from hydrolysis is relatively volatile and soluble in water. It is degraded in the environment through photochemical reactions in the atmosphere and microbial activity in water and soil. who.intdcceew.gov.aucdc.gov The half-life of phenol in water can range from less than a day to over a week. cdc.gov

Thermal Degradation Processes

The thermal stability and degradation of this compound and its derivatives are crucial for understanding their persistence and transformation in environments subjected to high temperatures, such as during soil remediation or waste incineration.

Thermogravimetric analysis (TGA) of this compound indicates a decomposition onset at 205°C. vulcanchem.com The degradation process shows exothermic peaks at 220°C and 285°C, signifying the release of energy as the compound breaks down. vulcanchem.com Prolonged heating at high temperatures, such as on a sand bath at approximately 350°C, can lead to significant decomposition and polymerization of this compound. orgsyn.org This process can also result in the conversion of the acid to stilbene (B7821643) through the loss of carbon dioxide. orgsyn.orgorgsyn.org

Studies on related cinnamate esters provide further insight into thermal degradation pathways. Pyrolysis of methyl cinnamate, under conditions simulating cigarette combustion, showed that 98.4% of the compound was transferred intact. hpa.gov.tw The minor breakdown products included ethyl cinnamate (0.7%), benzaldehyde (B42025) (0.6%), and styrene (B11656) (0.3%). hpa.gov.tw The pyrolysis of trans-cinnamic acid yields a variety of products, primarily styrene and trans-stilbene, along with phenylnaphthalene, phenanthrene, and toluene. acs.org

The thermal degradation of Amadori derivatives, which can produce cinnamates, has also been studied. nih.govrsc.org For instance, heating one such derivative in ethanol (B145695) at 180°C resulted in a slight increase in the content of ethyl cinnamate (3.62%). nih.gov Pyrolysis of this derivative at 350°C also produced ethyl cinnamate among other flavor compounds like phenylmethanol, benzaldehyde, and ethyl benzoate. nih.govrsc.org

It is important to note that hazardous decomposition products, such as carbon oxides, can be formed under fire conditions for related compounds like phenethyl cinnamate. cdhfinechemical.com

Table 1: Thermal Degradation Data for this compound and Related Compounds

Compound Analysis Method Key Findings Reference
This compound TGA Decomposition onset at 205°C; exothermic peaks at 220°C and 285°C. vulcanchem.com
This compound Heating on sand bath At ~350°C, significant decomposition, polymerization, and conversion to stilbene occurs. orgsyn.orgorgsyn.org
Methyl Cinnamate Pyrolysis 98.4% transferred intact; minor products include ethyl cinnamate, benzaldehyde, and styrene. hpa.gov.tw
trans-Cinnamic Acid Pyrolysis Major products are styrene and trans-stilbene. acs.org
Amadori Derivative Pyrolysis at 350°C Products include ethyl cinnamate, phenylmethanol, and benzaldehyde. nih.govrsc.org

Environmental Distribution and Partitioning Studies

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota.

Volatilization (Henry's Law Constant)

Volatilization is the process by which a chemical partitions between a liquid (like water) and a gas (like air). This tendency is quantified by the Henry's Law constant. molecularknowledge.comcopernicus.org

For benzyl (B1604629) cinnamate, a structurally similar compound, the Henry's Law constant is estimated to be 3.3 x 10⁻⁷ atm-cu m/mole. nih.gov This low value indicates that benzyl cinnamate is expected to be essentially nonvolatile from water surfaces. nih.gov Similarly, for caffeic acid, the estimated Henry's Law constant is 1.4 x 10⁻¹⁶ atm-cu m/mole, also indicating it is essentially nonvolatile from water. charite.de Given these examples, it is likely that this compound also has a low Henry's Law constant and thus a low tendency to volatilize from water.

Table 2: Estimated Henry's Law Constants for Cinnamate Derivatives

Compound Estimated Henry's Law Constant (atm-cu m/mole) Implication Reference
Benzyl Cinnamate 3.3 x 10⁻⁷ Essentially nonvolatile from water surfaces. nih.gov

Distribution Modeling in Environmental Compartments

Environmental distribution modeling uses a chemical's physical and chemical properties to predict its partitioning and fate in the environment. europa.eu These models, often based on Quantitative Structure-Activity Relationships (QSAR), are essential for risk assessment, especially for chemicals with limited experimental data. industrialchemicals.gov.au

For many fragrance ingredients, including cinnamates, QSAR modeling is used to characterize potential hazards when experimental data is scarce. industrialchemicals.gov.au The distribution of a chemical in various environmental compartments (air, water, soil, sediment) is predicted based on properties like water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow). europa.eu

The direct photolysis of another derivative, ethylhexyl methoxy (B1213986) cinnamate, has been identified as a key factor in its environmental fate in sunlit surface waters, suggesting that photochemical degradation pathways are a critical component of its distribution modeling. nih.gov

Biosynthesis and Biological Transformations of Cinnamate Pathways

Phenylpropanoid Pathway and Cinnamate (B1238496) Biosynthesis in Plants

In plants, the phenylpropanoid pathway is the primary route for synthesizing cinnamic acid from the amino acid phenylalanine. numberanalytics.comontosight.aifrontiersin.org This pathway is a cornerstone of plant metabolism, producing precursors for compounds vital for structural support, defense, and signaling. ontosight.ainih.gov The initial steps, often called the general phenylpropanoid pathway, involve three key enzymatic reactions that convert phenylalanine into an activated thioester, ready for diversification into major downstream pathways. nih.govnih.gov

The first committed step of the phenylpropanoid pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). ontosight.aiebi.ac.uk PAL performs a non-oxidative deamination of L-phenylalanine, removing an ammonia (B1221849) molecule to form trans-cinnamic acid. ebi.ac.ukmdpi.com This reaction is a critical regulatory point, initiating the flow of carbon from primary metabolism into the vast network of phenylpropanoid compounds. nih.gov PAL is found widely across the plant kingdom and also in some fungi, yeast, and bacteria. wikipedia.org Its activity in plants is often induced by stimuli such as tissue injury, pathogen attack, light, and hormones, highlighting its crucial role in defense and adaptation. wikipedia.orgfrontiersin.org The enzyme utilizes a unique cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which facilitates the elimination of ammonia to create the characteristic double bond of cinnamate. wikipedia.org

Following the synthesis of cinnamic acid, the pathway continues with two additional key enzymes that modify and prepare the molecule for various downstream branches.

Cinnamate 4-Hydroxylase (C4H): This enzyme, a member of the cytochrome P450 monooxygenase family (specifically CYP73), catalyzes the hydroxylation of trans-cinnamic acid at the fourth position of the phenyl ring to produce p-coumaric acid. plos.orguniprot.orgrcsb.org This is the first oxidative step in the pathway and is crucial for the biosynthesis of a wide variety of metabolites. plos.orguniprot.org C4H is typically associated with the endoplasmic reticulum and requires an electron donor, such as NADPH-cytochrome P450 reductase, to function. rcsb.orgnih.gov Altering the expression of C4H can significantly impact the levels of downstream products like flavonoids and lignin (B12514952). plos.orgmdpi.com

4-Coumarate:CoA Ligase (4CL): The final step in the general phenylpropanoid pathway is catalyzed by 4-Coumarate:CoA Ligase (4CL). numberanalytics.comontosight.ai This enzyme activates p-coumaric acid (and other related hydroxycinnamic acids) by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. ontosight.ainih.gov This CoA thioester is a high-energy compound and a central branch point intermediate, channeling the carbon flow into several major biosynthetic pathways. pnas.orgfrontiersin.org Plants often possess multiple isoforms of 4CL, which can have different substrate specificities and expression patterns, allowing for precise regulation of metabolic flux towards different end products. nih.govmdpi.com For instance, in Arabidopsis, some 4CL isoforms are primarily involved in lignin biosynthesis, while another is more dedicated to flavonoid production. nih.govfrontiersin.orgresearchgate.net

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

Enzyme Abbreviation Function Substrate(s) Product(s)
Phenylalanine Ammonia-Lyase PAL Catalyzes the non-oxidative deamination of L-phenylalanine. ebi.ac.uk L-Phenylalanine trans-Cinnamic acid, Ammonia
Cinnamate 4-Hydroxylase C4H Catalyzes the hydroxylation of trans-cinnamic acid. plos.org trans-Cinnamic acid p-Coumaric acid
4-Coumarate:CoA Ligase 4CL Catalyzes the formation of a CoA ester from p-coumaric acid. ontosight.ai p-Coumaric acid, Caffeic acid, Ferulic acid p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA

The product of the 4CL reaction, p-coumaroyl-CoA, stands at a metabolic crossroads. frontiersin.org From this point, the pathway diverges into numerous branches, leading to a vast array of specialized metabolites with diverse functions in the plant. ontosight.aifrontiersin.org

Flavonoids: These compounds are synthesized when p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS), the first committed step in flavonoid biosynthesis. frontiersin.orgmdpi.com Flavonoids play roles in UV protection, pigmentation (as anthocyanins), and defense. ontosight.ainih.gov

Lignans and Lignin: The pathway to monolignols, the building blocks of lignin and lignans, also begins with p-coumaroyl-CoA. nih.govnih.gov A series of reduction and modification reactions convert the activated acid into alcohols like p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. numberanalytics.comnih.gov These monolignols are then polymerized to form lignin, which provides structural rigidity to cell walls, or coupled to form lignans, which have defense-related roles. nih.govslideshare.net

Other Derivatives: Other branches lead to the formation of stilbenes, bibenzyls, and various hydroxycinnamic acid esters, each with specific ecological functions. frontiersin.orgresearchgate.net

Microbial Biosynthesis of Cinnamate and Derivatives

Microorganisms, particularly engineered bacteria and yeast, have emerged as promising platforms for the sustainable production of cinnamic acid and its derivatives. frontiersin.orgfrontiersin.org These "cell factories" can be designed to convert renewable feedstocks like glucose into valuable aromatic compounds, offering an alternative to chemical synthesis or plant extraction. frontiersin.orgmdpi.com

Pseudomonas putida, a solvent-tolerant bacterium, has been a particularly successful host for producing aromatic compounds. frontiersin.orgnih.gov Its natural robustness makes it suitable for processes where the product itself can be toxic to the production host. frontiersin.org

To produce trans-cinnamate, P. putida is typically engineered with a gene encoding a Phenylalanine Ammonia-Lyase (PAL). nih.govmicrobiologyresearch.org A key challenge is ensuring a sufficient supply of the precursor, L-phenylalanine. frontiersin.org Strategies to overcome this include:

Deleting competing pathways: Genes for pathways that degrade phenylalanine are knocked out to prevent the loss of the precursor. nih.govmicrobiologyresearch.org

Overexpressing pathway enzymes: Key enzymes in the shikimate pathway, which produces aromatic amino acids, are overexpressed to enhance flux towards phenylalanine. frontiersin.org

Using feedback-resistant enzymes: Mutant versions of enzymes that are normally inhibited by high concentrations of phenylalanine are introduced to maintain high production rates. nih.govmicrobiologyresearch.org

Using these rational engineering approaches, researchers have achieved significant titers of trans-cinnamate from simple carbon sources like glucose and glycerol (B35011) in P. putida. frontiersin.orgresearchgate.net Similar strategies have been applied in other microbes like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.gov

The microbial production platform can be extended beyond cinnamic acid to create more complex derivatives. This involves introducing additional heterologous enzymes from plants or other organisms into the engineered microbial host.

Table 2: Examples of Microbial Production of Cinnamate Derivatives

Target Compound Precursor Key Heterologous Enzyme(s) Introduced Host Organism
p-Coumaric acid Tyrosine or Cinnamic Acid Tyrosine Ammonia-Lyase (TAL) or C4H/P450 Reductase E. coli, P. putida
Cinnamaldehyde trans-Cinnamic acid Aryl Carboxylic Acid Reductase (acar) S. cerevisiae, E. coli
Styrene (B11656) trans-Cinnamic acid trans-Cinnamate Decarboxylase P. putida
Vanillin Ferulic acid Coenzyme-independent decarboxylase/oxygenase Engineered microbes
Flavonoids p-Coumaroyl-CoA Chalcone Synthase (CHS), Chalcone Isomerase (CHI), etc. E. coli, S. cerevisiae

Data sourced from multiple studies. mdpi.comfrontiersin.orgasm.orggoogle.commdpi.com

For example, to produce p-coumaric acid, a host can be engineered with a tyrosine ammonia-lyase (TAL) to convert tyrosine directly, or with the plant-based C4H/P450 reductase system to convert trans-cinnamate. frontiersin.orggoogle.com Further pathway extension, such as adding reductases and other modifying enzymes, allows for the synthesis of compounds like cinnamaldehyde, cinnamyl alcohol, and even complex flavonoids. mdpi.comnih.govmdpi.com These strategies showcase the modularity and potential of synthetic biology to create tailored microbial strains for the bioproduction of a wide range of valuable cinnamate-derived chemicals.

Enzymatic Transformations of Cinnamate within Biological Systems

The enzymatic transformation of cinnamic acid and its esters is a fundamental aspect of the broader phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of natural products in plants and other organisms. frontiersin.orgwikipedia.org Cinnamic acid, derived from the amino acid phenylalanine through the action of the enzyme phenylalanine ammonia-lyase (PAL), serves as a central precursor to compounds like flavonoids, lignols, and stilbenes. wikipedia.orgwikipedia.org While cinnamic acid itself is a key intermediate, its esterified forms are also subject to various enzymatic transformations.

Phenyl cinnamate, as an aryl ester of cinnamic acid, represents a model substrate for understanding the activity of certain hydrolases. Although free this compound is not commonly cited as a major natural product, more complex molecules containing cinnamoyl groups esterified to other phenyl-containing structures, such as phenylacylated-flavonoids, are widely distributed in the plant kingdom. d-nb.infonih.gov The enzymatic cleavage of the ester bond in such compounds is a critical metabolic step. This transformation is primarily catalyzed by carboxylesterases, a class of enzymes that hydrolyze carboxylic ester linkages.

Research into microbial enzymes has identified several esterases capable of hydrolyzing aryl-cinnamate esters, demonstrating the biological mechanisms for processing such compounds. These enzymes are of significant interest for their roles in microbial metabolism and their potential in biotechnological applications.

Detailed Research Findings on Enzymatic Hydrolysis

The hydrolysis of this compound and structurally related compounds has been demonstrated by several enzymes, primarily from microbial sources. These enzymes exhibit specificities that allow them to act on the ester bond linking the cinnamic acid acyl group to a phenyl group.

A notable example is a novel carboxylesterase (EC 3.1.1.1) isolated from the fungus Aspergillus niger. In a study, this enzyme was purified and shown to catalyze the hydrolysis of a range of ester substrates. scispace.com It displayed a preference for substrates where the acyl group contained an aryl moiety, and it successfully hydrolyzed this compound. scispace.comscispace.com This activity highlights a direct enzymatic pathway for the breakdown of this specific compound within a biological system.

Further evidence for the biological transformation of aryl esters comes from studies on bacterial esterases. An aryl-carboxylesterase, named EstAC, discovered in Sporosarcina sp., was found to be highly active on a wide variety of esters of aryl-carboxylic acids. tandfonline.com The enzyme's capabilities suggested it possesses cinnamoyl esterase activity, indicating its potential to hydrolyze substrates like this compound. tandfonline.com Similarly, an arylesterase identified in the lactic acid bacterium Lactobacillus plantarum showed high hydrolytic activity toward phenyl acetate, establishing its preference for aryl esters. researchgate.net This characteristic makes it a likely candidate for hydrolyzing other aryl esters, including this compound.

However, substrate specificity is a crucial determinant of an enzyme's function. Not all esterases can process aryl-cinnamate structures. For instance, a thermophilic esterase, EstD11, was found to be completely inactive against a p-nitrothis compound substrate, even though it could hydrolyze the corresponding saturated (non-double bond) version, p-nitrophenyl 3-phenylpropanoate. nih.gov Another esterase, PtEst1, showed no activity towards phenylethyl cinnamate. csic.es These findings underscore that the specific three-dimensional structure of the enzyme's active site must accommodate the rigid and planar nature of the cinnamate group for catalysis to occur.

The enzymatic hydrolysis of this compound yields its two constituent components: cinnamic acid and phenol (B47542). This reaction is a fundamental cleavage process that breaks down the ester into simpler molecules for further metabolism. silab.fr

Interactive Data Table: Examples of Esterases with Activity on Aryl-Cinnamate Type Substrates

The table below summarizes key findings on enzymes capable of transforming aryl esters, including the specific example of this compound.

Enzyme Name/TypeSource OrganismSubstrate(s)Key FindingReference(s)
CarboxylesteraseAspergillus nigerThis compoundDirectly catalyzed the hydrolysis of this compound. scispace.comscispace.com
Aryl-carboxylesterase (EstAC)Sporosarcina sp.Various alkyl benzoates and phenylacetatesSuggested to have cinnamoyl esterase activity due to its high specificity for aryl-carboxylic acid esters. tandfonline.com
Arylesterase (Lp_1002)Lactobacillus plantarumPhenyl acetateShowed high hydrolytic activity on an aryl ester, suggesting potential activity on similar structures. researchgate.net
Esterase (EstD11)Metagenomic libraryp-Nitrophenyl 3-phenyl cinnamateActivity was completely abolished, showing high substrate specificity against the cinnamate structure. nih.gov

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